4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide
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Overview
Description
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide is a Schiff base compound derived from the condensation of 4-nitrobenzaldehyde and sulfanilamide. Schiff bases are known for their versatility and bioactivity, making them valuable in various fields such as medicinal chemistry, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide typically involves the condensation reaction between 4-nitrobenzaldehyde and sulfanilamide in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Complexation: The compound can form coordination complexes with metal ions, which can alter its chemical and biological properties.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.
Complexation: Metal salts (e.g., copper(II) chloride), often in aqueous or alcoholic solutions.
Major Products Formed
Reduction: 4-[(E)-[(4-aminophenyl)methylidene]amino]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Complexation: Metal complexes of the Schiff base, which can exhibit different properties compared to the free ligand.
Scientific Research Applications
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
Coordination Chemistry: The compound can act as a ligand to form complexes with various metal ions, which are studied for their catalytic and biological properties.
Material Science: Schiff bases and their metal complexes are explored for their potential use in materials with specific electronic, magnetic, or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by forming coordination complexes with metal ions that are essential for enzyme function. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-nitrophenyl)methylidene]amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide .
- 4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide .
- 4-[(E)-[(2-hydroxyphenyl)ethylidene]amino]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide .
Uniqueness
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its electron-withdrawing capability, affecting its reactivity and interaction with biological targets. Additionally, its ability to form stable metal complexes distinguishes it from other Schiff bases .
Properties
CAS No. |
66667-60-5 |
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Molecular Formula |
C13H11N3O4S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c14-21(19,20)13-7-3-11(4-8-13)15-9-10-1-5-12(6-2-10)16(17)18/h1-9H,(H2,14,19,20) |
InChI Key |
IJEQJCKQAKELNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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